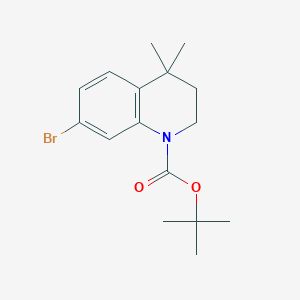

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline

Descripción

Propiedades

IUPAC Name |

tert-butyl 7-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-7-6-11(17)10-13(12)18/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBLAURYXGKBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Quinoline Core

- The quinoline core can be constructed via cyclization reactions starting from appropriately substituted anilines and malonic acid derivatives. For example, m-alkoxy anilines (such as m-anisidine) undergo cyclization with malonic acid to yield 2,4-dichloro-7-alkoxyquinoline intermediates. This method is well-documented and provides a versatile platform to introduce substituents at desired positions on the quinoline ring.

Bromination at the 7-Position

- The 7-bromo substituent is introduced by bromination of the 2,4-dichloro-7-alkoxyquinoline intermediate. This bromination step is critical and must be carefully controlled to ensure regioselectivity and avoid overbromination or side reactions. The bromination typically employs brominating agents under mild conditions, resulting in the selective replacement of the alkoxy group with bromine at the 7-position.

Introduction of the Boc Protecting Group

- The nitrogen atom on the quinoline ring is protected by the tert-butoxycarbonyl (Boc) group to stabilize the molecule and prevent unwanted side reactions during subsequent transformations. Boc protection is commonly achieved by reacting the quinoline amine with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. The Boc group also enhances solubility and facilitates purification.

Installation of the 4,4-Dimethyl Substituents and Reduction

- The 4,4-dimethyl substitution on the dihydroquinoline ring is introduced either by starting from appropriately substituted precursors or by selective alkylation reactions. Reduction of the quinoline ring to the 3,4-dihydro form is typically achieved using catalytic hydrogenation or hydride reagents, carefully controlled to avoid reduction of the bromine substituent.

Representative Synthetic Procedure (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | m-Anisidine + Malonic acid, heat | 2,4-Dichloro-7-alkoxyquinoline intermediate |

| 2 | Bromination | Brominating agent (e.g., NBS or Br2), mild conditions | 7-Bromo-2,4-dichloroquinoline |

| 3 | Boc Protection | Di-tert-butyl dicarbonate, base | Boc-protected quinoline derivative |

| 4 | Alkylation/Reduction | Alkylating agents + catalytic hydrogenation | This compound |

This sequence is optimized to maximize yield and purity, with careful control of temperature, solvent choice, and reaction time being critical factors.

Analytical Characterization

- The synthesized compound is typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic purity analysis. The presence of the Boc group and the bromine substituent is confirmed by characteristic signals in ^1H and ^13C NMR spectra and by the molecular ion peak in MS at m/z 340.25.

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Cyclization temperature | 150–200 °C | Depends on aniline derivative |

| Bromination reagent | N-Bromosuccinimide (NBS) or Br2 | Controlled stoichiometry for selectivity |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Base-catalyzed, room temperature |

| Reduction method | Catalytic hydrogenation (Pd/C) or hydride reagents | Avoids debromination |

| Solvent | Dichloromethane, acetonitrile, or toluene | Solvent choice affects yield and purity |

| Reaction time | Varies: 0.5–24 hours | Optimized per step |

Research Findings and Optimization Notes

The yield and purity of this compound are highly sensitive to reaction conditions, particularly temperature and solvent polarity during bromination and Boc protection steps.

Bromination must be carefully monitored to prevent polybromination or substitution at undesired positions; mild brominating agents and controlled addition rates are recommended.

Boc protection enhances stability and handling of the intermediate, facilitating downstream reactions such as Suzuki coupling or further functionalization.

The presence of the 4,4-dimethyl groups influences the electronic and steric environment of the quinoline ring, affecting reactivity and selectivity during synthesis.

Análisis De Reacciones Químicas

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and palladium catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroquinoline derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl or aryl-vinyl compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline and its derivatives are being investigated for their pharmaceutical properties , particularly as potential therapeutic agents.

Antifungal Activity

A study highlighted the antifungal properties of quinoline derivatives against Candida albicans, an opportunistic fungal pathogen. The synthesized compounds exhibited varying degrees of antifungal activity, with some showing promising results compared to standard antifungal drugs like fluconazole. The structure–activity relationship (SAR) analysis indicated that modifications to the quinoline structure could enhance efficacy against fungal strains .

Anticancer Properties

Research has demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells. For instance, 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The findings suggested that these compounds could serve as effective antitumor agents due to their ability to inhibit cell proliferation and induce apoptosis .

Bioimaging Applications

Quinoline derivatives are also being explored for their applications in bioimaging . A recent study focused on the synthesis of 7-aminoquinolines with specific functional groups that exhibited strong intramolecular charge-transfer fluorescence. These compounds were successfully applied in live-cell imaging, particularly targeting the Golgi apparatus in various cell lines (HeLa, U2OS, and 4T1). The ability to visualize cellular structures using these fluorescent probes opens new avenues for research in cellular biology and drug delivery systems .

Data Table of Research Findings

Mecanismo De Acción

The mechanism of action of 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final bioactive molecule derived from the compound .

Comparación Con Compuestos Similares

Positional Isomers: 1-Boc-6-bromo-3,4-dihydro-2H-quinoline

- Structural Differences : The bromine atom is located at position 6 instead of 7, and the compound lacks the 4,4-dimethyl groups present in the target molecule.

- For instance, a bromine at position 6 may favor meta-directing effects in aromatic systems, whereas position 7 could influence para/ortho selectivity .

- Applications : Both isomers are used in medicinal chemistry, but the absence of dimethyl groups in the 6-bromo variant reduces steric hindrance, making it more suitable for reactions requiring planar transition states.

Functional Group Variants: 7-Bromo-3,4-dihydroquinolin-2(1H)-one

- Structural Differences : Replaces the Boc-protected amine with a ketone group at position 2.

- Impact on Reactivity : The ketone enables hydrogen bonding and participation in nucleophilic additions or condensations, unlike the Boc group, which is inert under basic conditions. The molecular weight (226.07 g/mol) is significantly lower due to the absence of the Boc and dimethyl groups .

- Applications: This quinolinone derivative is a key intermediate in synthesizing alkaloids and kinase inhibitors, leveraging its electrophilic carbonyl for ring functionalization.

Protective Group Variants: Isoquinoline, 7-bromo-1-cyclohexyl-3,4-dihydro

- Structural Differences: Substitutes the Boc group with a cyclohexyl moiety and adopts an isoquinoline scaffold.

- Impact on Reactivity: The cyclohexyl group is a permanent substituent rather than a protecting group, limiting synthetic flexibility.

- Applications: Used in neuroscience research targeting serotonin receptors, where the rigid isoquinoline framework improves bioavailability.

Alkoxy Chain Derivatives: 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone

- Structural Differences : Features a 4-bromobutoxy chain at position 7 instead of a simple bromine atom.

- Impact on Reactivity : The alkoxy chain increases lipophilicity, enhancing membrane permeability in drug candidates. The bromine on the butoxy chain allows for nucleophilic substitutions distinct from aryl bromides .

- Applications : Explored in anticancer drug development due to its dual reactivity (aryl and alkyl bromine) and improved solubility in lipidic environments.

Methyl-Substituted Analog: 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

- Structural Differences : Incorporates a methyl group at position 1 and a ketone at position 2.

- The ketone at position 2 offers a site for reductive amination or Grignard additions .

- Applications : Serves as a precursor to antipsychotic agents, where the methyl group enhances metabolic stability.

Research Findings and Trends

- Synthetic Utility: The Boc group in the target compound enables modular synthesis, as seen in its discontinued amino derivative (7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline), which was likely used in peptide coupling before discontinuation .

- Safety Considerations : The 6-bromo isomer requires careful handling per its safety data sheet, emphasizing the need for positional isomer-specific protocols .

- Drug Development: Quinolinones (e.g., and ) are prioritized in central nervous system (CNS) drug pipelines due to their ability to cross the blood-brain barrier, whereas alkoxy derivatives () are leveraged for targeted oncology applications .

Actividad Biológica

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline (CAS No. 1187932-35-9) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring a bromo substituent and a Boc (tert-butyloxycarbonyl) group, is being explored for various pharmacological applications.

Antimicrobial Activity

Recent studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various microbial pathogens, including bacteria and fungi. The structural features of quinolines often correlate with their biological activity, making them promising candidates for drug development.

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Quinoline Derivatives Against Candida albicans

| Compound | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

This table illustrates the potency of various derivatives against C. albicans, highlighting the potential of quinoline-based compounds in antifungal therapy .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress.

A study investigating the effects of related quinoline derivatives reported significant antiproliferative activity against colon cancer cells (Colo320). The copper(II) complexes of these derivatives enhanced their efficacy, suggesting a synergistic effect that warrants further exploration .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Phosphodiesterase Inhibition: Some quinoline derivatives have been identified as inhibitors of phosphodiesterase enzymes, particularly PDE7A, which plays a crucial role in regulating inflammatory responses . This suggests potential applications in treating inflammatory diseases.

- Molecular Docking Studies: Computational studies have demonstrated favorable binding interactions between quinoline derivatives and target proteins involved in cancer progression and inflammation, providing a rational basis for their observed biological activities .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

- Study on PDE7A Inhibition: A series of novel substituted quinazoline derivatives were synthesized and evaluated for their PDE7A inhibition activities. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to established drugs like Theophylline .

- Antifungal Screening: In vitro studies on pyrrolo[1,2-a]quinoline analogues showed promising antifungal activity against C. albicans, with some compounds achieving low MIC values, indicating high efficacy .

Q & A

Q. How to validate synthetic intermediates during multistep synthesis?

- Methodology :

- In-Line Analytics : Use FTIR or Raman spectroscopy to track Boc group retention and bromine incorporation in real time .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at key positions (e.g., Boc carbonyl) to confirm structural integrity via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.